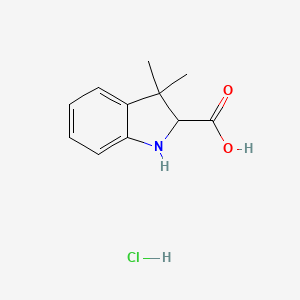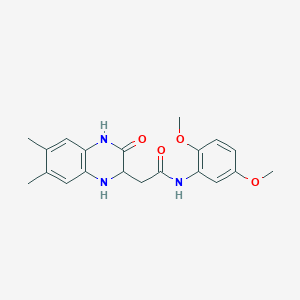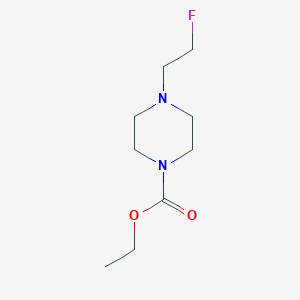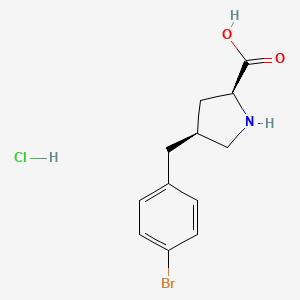![molecular formula C14H12N4O3 B2501140 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034329-38-7](/img/structure/B2501140.png)
2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research has explored oxadiazole-containing compounds like 3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole for their potential application in OLEDs. These compounds are investigated for their role as hole-blocking materials to enhance device performance. The study demonstrates the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems and their application in fabricating more efficient light-emitting diodes (Wang et al., 2001).
Antimicrobial and Antifungal Properties
Oxadiazoles exhibit significant antimicrobial and antifungal activities, making them valuable in pharmaceuticals and agrochemical products. A study reported the synthesis of novel coumarins featuring 1,2,4-oxadiazole and their high yields via one-pot condensation. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Krishna et al., 2015).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition, particularly for mild steel in sulfuric acid media. The research demonstrates that oxadiazole derivatives are excellent corrosion inhibitors, offering a high efficiency rate. This application is crucial for extending the life and maintaining the integrity of metal structures in corrosive environments (Bouklah et al., 2006).
Anticancer Activity
Several studies have synthesized oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. These compounds exhibit moderate to good activity, highlighting the potential of oxadiazole derivatives in developing new anticancer therapies. The research emphasizes the importance of the structural characterization and biological evaluation of these compounds (Yakantham et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of oxadiazole derivatives with biological targets. This research aids in the design of compounds with potential antibacterial, antitubercular, antioxidant, analgesic, and anti-inflammatory actions. Computational evaluations provide insights into the inhibitory mechanisms and efficacy of these compounds, facilitating the development of targeted therapies (Faheem, 2018).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQAPPHYVSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate](/img/structure/B2501058.png)


![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine](/img/structure/B2501066.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2501069.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
![N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2501074.png)



![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501079.png)
